N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Description
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Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F9N2O2/c23-20(24,25)13-5-3-12(4-6-13)11-33-7-1-2-17(19(33)35)18(34)32-16-9-14(21(26,27)28)8-15(10-16)22(29,30)31/h1-10H,11H2,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXBDPCPXRMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F9N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as organocatalysts in organic chemistry.
Mode of Action
The compound, like other (thio)urea derivatives, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding. This is a key feature of its mode of action.
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of pyridine derivatives known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H14F6N2O2
- Molecular Weight : 472.4 g/mol
- LogP : 5.06610 (indicating high lipophilicity)
The presence of trifluoromethyl groups enhances the compound's lipophilicity and may influence its biological activity by affecting membrane permeability and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of trifluoromethyl groups via electrophilic fluorination.
- Amidation to form the final product.
The detailed synthetic pathway can be optimized based on the desired yield and purity levels.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway or inhibiting angiogenesis.
- Case Studies : In vitro studies have shown that certain derivatives significantly reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7 cells).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism : The trifluoromethyl groups are believed to enhance interaction with bacterial membranes, leading to increased permeability and cell lysis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 12 | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 8 | Cell membrane disruption |
| Escherichia coli | 10 | Inhibition of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
